molecular formula C10H10F2O3 B12095125 Methyl 4-ethoxy-2,3-difluorobenzoate

Methyl 4-ethoxy-2,3-difluorobenzoate

Cat. No.: B12095125
M. Wt: 216.18 g/mol
InChI Key: YIOLKQBNNNWTGC-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-2,3-difluorobenzoate is an organic compound with the molecular formula C10H10F2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and difluoro groups. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethoxy-2,3-difluorobenzoate typically involves the esterification of 4-ethoxy-2,3-difluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-2,3-difluorobenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethoxy group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethoxy-2,3-difluorobenzoate is unique due to the specific positioning of the ethoxy and difluoro groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 4-ethoxy-2,3-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features an ethoxy group and two fluorine atoms positioned on the benzene ring, which influences its chemical reactivity and biological interactions. The presence of these substituents is crucial for its binding affinity to various biological targets. The compound's molecular formula is C11H12F2O2, and its molecular weight is approximately 224.21 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can modulate biochemical pathways. For instance, it may interact with cyclooxygenase (COX) enzymes involved in inflammation processes.
  • Receptor Modulation : Its difluoro and ethoxy groups enhance binding to certain receptors, potentially affecting neurotransmitter systems or hormonal pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

Compound NameKey DifferencesBiological Activity
Methyl 4-ethoxy-2,5-difluorobenzoateDifferent fluorine substitution patternVaries in enzyme inhibition efficacy
Methyl 4-ethoxybenzoateLacks fluorine atomsReduced biological activity
Ethyl 4-ethoxy-2,3-difluorobenzoateEthyl group instead of methylPotentially different pharmacokinetics

The unique combination of ethoxy and difluoro substituents in this compound contributes significantly to its distinct chemical properties and biological activities.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
  • Anti-inflammatory Effects : Research highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases.
  • Neuroprotective Properties : Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that the compound could attenuate oxidative stress-induced neuronal cell death, potentially through modulation of antioxidant pathways.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 4-ethoxy-2,3-difluorobenzoate

InChI

InChI=1S/C10H10F2O3/c1-3-15-7-5-4-6(10(13)14-2)8(11)9(7)12/h4-5H,3H2,1-2H3

InChI Key

YIOLKQBNNNWTGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)OC)F)F

Origin of Product

United States

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